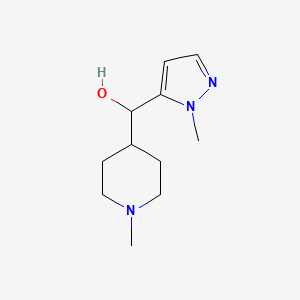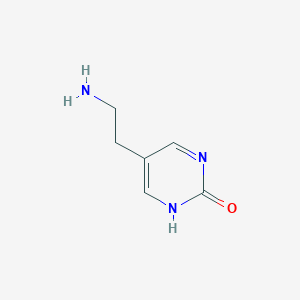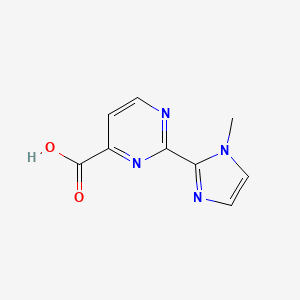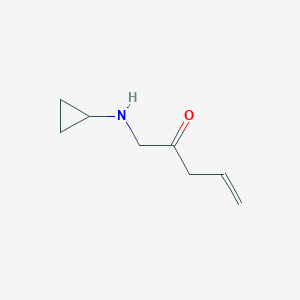![molecular formula C11H19NO2 B13183240 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxycyclobutyl group attached to the piperidin-2-one core. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidin-2-one and 1-hydroxycyclobutane.
Reaction Conditions: The reaction involves the alkylation of piperidin-2-one with 1-hydroxycyclobutane under basic conditions. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-[2-(1-hydroxycyclobutyl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(3-1-8-12-10)4-7-11(14)5-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI-Schlüssel |
FDMSUZOSKWKEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1)CCC2(CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)




![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)

![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)

